Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol
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Overview
Description
4-Phenyl-4-hydroxy piperidine, also known as 4-phenyl-4-piperidinol, is an organic compound with the molecular formula C11H15NO. It features a piperidine ring substituted with a phenyl group and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-4-hydroxy piperidine typically involves the reduction of a β-unsaturated nitrile to an α,β-unsaturated amine, followed by condensation with an aldehyde in acidic solution . Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production methods for 4-phenyl-4-hydroxy piperidine often utilize catalytic hydrogenation and condensation reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4-hydroxy piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-phenyl-4-piperidone.
Reduction: Formation of various substituted piperidines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Phenyl-4-hydroxy piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenyl-4-hydroxy piperidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist at dopamine receptors, inhibiting dopamine binding and modulating neurotransmitter activity. Additionally, it may interact with enzymes such as glycogen synthase kinase-3β, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
4-Phenylpiperidine: Lacks the hydroxyl group, making it less polar and potentially altering its biological activity.
4-(4-Chlorophenyl)-4-hydroxy piperidine: Contains a chlorine substituent, which can significantly impact its chemical reactivity and pharmacological properties.
4-Benzylpiperidine: Features a benzyl group instead of a phenyl group, affecting its steric and electronic properties.
Uniqueness: 4-Phenyl-4-hydroxy piperidine is unique due to the presence of both a phenyl and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse biological interactions. Its structural features make it a valuable scaffold for developing novel compounds with specific pharmacological activities .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol |
InChI |
InChI=1S/C6H4.C5H11NO/c1-2-6-4-3-5(1)6;7-5-1-3-6-4-2-5/h1-4H;5-7H,1-4H2 |
InChI Key |
XGOULRUBRXXSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1O.C1=CC2=C1C=C2 |
Origin of Product |
United States |
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